Triclopyr ester

Description

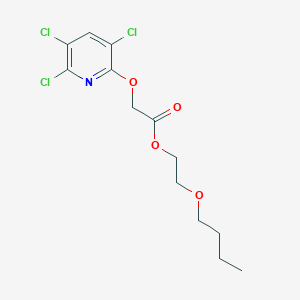

Structure

3D Structure

Properties

IUPAC Name |

2-butoxyethyl 2-(3,5,6-trichloropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3NO4/c1-2-3-4-19-5-6-20-11(18)8-21-13-10(15)7-9(14)12(16)17-13/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDRCZNHVGQBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032579 | |

| Record name | Triclopyr butotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown oily liquid; [ICSC] Liquid; Formulated as emulsifiable concentrate, liquid, granular, and formulation intermediate; [Reference #1] | |

| Record name | Triclopyr-butotyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000079 [mmHg] | |

| Record name | Triclopyr-butotyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

64700-56-7, 64470-88-8 | |

| Record name | Triclopyr ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64700-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclopyr butoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064470888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclopyr-butotyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064700567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclopyr butotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethyl [(3,5,6-trichloropyridin-2-yl)oxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICLOPYR-BUTOTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PJY10R5MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triclopyr Ester's Mechanism of Action in Woody Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triclopyr (B129103), a selective systemic herbicide, is widely utilized for the control of woody and broadleaf plants. Its efficacy lies in its action as a synthetic auxin mimic, disrupting normal hormonal balance and leading to uncontrolled, disorganized growth and eventual plant death. This technical guide provides a comprehensive overview of the mechanism of action of triclopyr ester in woody plants, detailing its absorption, translocation, metabolism, and the subsequent physiological and molecular events that lead to its herbicidal effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in herbicide development and plant science.

Introduction to Triclopyr and its Formulations

Triclopyr belongs to the pyridine (B92270) carboxylic acid chemical family and is commercially available in two primary formulations: a triethylamine (B128534) salt (e.g., Garlon 3A) and a butoxyethyl ester (e.g., Garlon 4).[1] The ester formulation is particularly effective for woody plant control due to its enhanced ability to penetrate the waxy cuticle of leaves.[2] Once absorbed, both the ester and salt forms are rapidly hydrolyzed within the plant to the active compound, triclopyr acid.[3] It is this acid form that functions as the herbicide.[3]

Core Mechanism of Action: A Synthetic Auxin

The primary mode of action of triclopyr is to mimic the natural plant growth hormone, indole-3-acetic acid (IAA), a type of auxin.[3][4] Triclopyr is classified as a WSSA Group 4 herbicide.[5] By acting as a synthetic auxin, triclopyr induces a state of auxin overdose, leading to a cascade of physiological disruptions.[6]

At the molecular level, the precise signaling pathway is not fully elucidated but is understood to involve the following key steps:

-

Perception: Triclopyr acid binds to auxin receptors in the plant cells.

-

Signal Transduction: This binding initiates a signaling cascade that leads to the upregulation of auxin-responsive genes.

-

Hormonal Imbalance: The sustained and abnormally high level of auxin signaling disrupts the plant's normal growth regulation. This includes a significant increase in the production of ethylene, another plant hormone involved in stress responses and senescence.[7][8]

-

Uncontrolled Growth: The hormonal chaos results in uncontrolled and disorganized cell division and elongation, leading to characteristic symptoms such as leaf and stem twisting (epinasty), swelling of nodes, and overall abnormal growth.[3][9]

-

Vascular Tissue Disruption: The uncontrolled growth ultimately leads to the destruction of vascular tissues, impeding the transport of water and nutrients.[3]

-

Senescence and Death: The combination of these factors, along with the induction of senescence pathways, leads to the eventual death of the plant, typically within one to two weeks of application.[5]

dot

References

- 1. Triclopyr | C7H4Cl3NO3 | CID 41428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

- 3. invasive.org [invasive.org]

- 4. mdpi.com [mdpi.com]

- 5. Efficacy, uptake, and translocation of stem applied this compound in four formulation solvents [vtechworks.lib.vt.edu]

- 6. ctahr.hawaii.edu [ctahr.hawaii.edu]

- 7. Investigation of physiological and molecular mechanisms conferring diurnal variation in auxinic herbicide efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eaglelake1.org [eaglelake1.org]

An In-depth Technical Guide to the Physicochemical Properties of Triclopyr Butoxyethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclopyr butoxyethyl ester (BEE) is a selective systemic herbicide used for the control of woody plants and broadleaf weeds.[1][2] It is a derivative of triclopyr, belonging to the pyridine (B92270) family of herbicides.[1][3] Understanding its physicochemical properties is crucial for predicting its environmental fate, transport, and biological activity. This guide provides a comprehensive overview of the core physicochemical characteristics of Triclopyr BEE, presented in a structured format for easy reference and comparison.

Core Physicochemical Properties

The following tables summarize the key quantitative data for Triclopyr butoxyethyl ester.

Table 1: General and Chemical Identifiers

| Property | Value |

| Chemical Name | 2-butoxyethyl 2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetate |

| CAS Number | 64700-56-7[4][5][6][7][8][9] |

| Molecular Formula | C13H16Cl3NO4[4][5][6][7][8] |

| Molecular Weight | 356.63 g/mol [4][5][6][8] |

| Synonyms | Triclopyr-butotyl, Garlon 4, Garlon 4E[4][10][11] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Appearance | Brown oily liquid[10] | - |

| Boiling Point | 370 °C[10], 421.7 ± 40.0 °C (Predicted)[4][12] | Data varies between sources. |

| Melting Point | 150 - 152 °C[9] | Some sources list a melting point for the solid form. |

| Density | 1.3 g/cm³[10], 1.331 ± 0.06 g/cm³ (Predicted)[4][12] | - |

| Vapor Pressure | 7.9 x 10⁻⁷ mmHg, 1.0 x 10⁻⁶ hPa (at 25 °C)[10][13] | Low volatility.[3] |

| Water Solubility | 5.75 mg/L (at 20 °C, pH 7)[14], 6.81 ppm (at 25°C)[15] | Low solubility in water. |

| Solubility in Organic Solvents | Miscible with acetone, ethanol, and kerosene.[14] | - |

| Octanol-Water Partition Coefficient (log Kow) | 4.62 (at pH 7)[13][14], 4.3[10] | Indicates a high potential for bioaccumulation. |

| Dissociation Constant (pKa) | -2.61 ± 0.10 (Predicted)[4][12] | Not an acidic proton. |

Table 3: Stability and Reactivity

| Property | Value | Conditions |

| Hydrolysis Half-life | 533 days[16] | pH 4, 25°C |

| 8.7 - 21.8 days[13][16][17] | pH 7, 25°C | |

| < 1 day[16][17] | pH 9, 25°C | |

| Aqueous Photolysis Half-life | Approximately 26 hours in sunlight[17] | Dependent on pH. |

| Soil Half-life | Averages 30 days[1] | Varies with soil type and conditions.[18] |

| Stability | Stable under recommended storage conditions.[13][19] | - |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of chemical substances are outlined in various international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are generalized methodologies relevant to the properties of Triclopyr butoxyethyl ester.

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A common method involves heating the substance in a specialized apparatus and recording the temperature at which boiling is sustained. For substances that decompose at their boiling point, the measurement is taken under reduced pressure and extrapolated to standard atmospheric pressure.

Water Solubility (OECD Guideline 105)

The flask method is a common technique where a surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to establish the water solubility.

Octanol-Water Partition Coefficient (OECD Guideline 107 & 117)

The shake-flask method involves dissolving the substance in a mixture of n-octanol and water and shaking it until equilibrium is achieved. The concentrations of the substance in both the octanol (B41247) and water phases are then measured to calculate the partition coefficient (Kow). Alternatively, HPLC can be used to estimate the log Kow by correlating the retention time of the substance with that of known standards.

Vapor Pressure (OECD Guideline 104)

The vapor pressure can be determined using various methods, including the dynamic method (measuring the boiling point at different pressures) or the static method (direct measurement of the vapor pressure in a closed system at equilibrium). The effusion method, where the rate of mass loss due to evaporation in a vacuum is measured, is also employed.

Hydrolysis as a Function of pH (OECD Guideline 111)

The rate of hydrolysis is determined by dissolving the test substance in sterile aqueous buffer solutions of different pH values (e.g., 4, 7, and 9) and maintaining them at a constant temperature in the dark. Samples are taken at various time intervals and analyzed for the concentration of the parent substance to determine its degradation rate and half-life.

Visualization of Environmental Fate

The following diagram illustrates the primary degradation pathway of Triclopyr butoxyethyl ester in the environment.

Caption: Environmental degradation pathway of Triclopyr BEE.

The primary mechanism of action for Triclopyr is to mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death of the target plant.

Caption: Simplified mode of action of Triclopyr.

Conclusion

This technical guide provides a detailed summary of the essential physicochemical properties of Triclopyr butoxyethyl ester. The data presented, sourced from various scientific and regulatory databases, offers a foundation for researchers and professionals in understanding the behavior of this herbicide. The provided diagrams and generalized experimental protocols further aid in the comprehension of its environmental fate and the methods used for its characterization. It is important to note that some reported values, particularly for physical properties like boiling and melting points, may vary across different sources, reflecting potential differences in experimental conditions or the purity of the tested substance.

References

- 1. invasive.org [invasive.org]

- 2. US5466659A - Triclopyr butoxyethyl ester compositions comprising vegetable oil esters as carriers - Google Patents [patents.google.com]

- 3. Triclopyr - Wikipedia [en.wikipedia.org]

- 4. Triclopyr 2-butoxyethyl ester price,buy Triclopyr 2-butoxyethyl ester - chemicalbook [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Triclopyr 2-butoxyethyl ester | 64700-56-7 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Triclopyr 2-butoxyethylester PESTANAL®, analytical standard | 64700-56-7 [sigmaaldrich.com]

- 9. accustandard.com [accustandard.com]

- 10. Triclopyr-butotyl | C13H16Cl3NO4 | CID 47455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Triclopyr butoxyethyl ester | CymitQuimica [cymitquimica.com]

- 12. Triclopyr 2-butoxyethyl ester CAS#: 64700-56-7 [m.chemicalbook.com]

- 13. labelsds.com [labelsds.com]

- 14. Triclopyr-butotyl [sitem.herts.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

- 18. EXTOXNET PIP - TRICLOPYR [extoxnet.orst.edu]

- 19. Triclopyr | C7H4Cl3NO3 | CID 41428 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Environmental Odyssey of Triclopyr Ester: A Technical Guide to its Fate and Degradation

For Immediate Release

[CITY, STATE] – In a comprehensive effort to illuminate the environmental behavior of the widely used herbicide, Triclopyr ester, this technical guide provides an in-depth analysis of its degradation pathways, environmental fate, and the methodologies used to study these processes. Tailored for researchers, scientists, and environmental professionals, this document synthesizes current knowledge to foster a deeper understanding of this compound's journey through various environmental compartments.

Triclopyr butoxyethyl ester (TBEE), a common formulation of Triclopyr, is a selective systemic herbicide used to control broadleaf weeds.[1] Its environmental persistence and degradation are of significant interest due to its potential impact on non-target organisms and ecosystems. This guide details the primary mechanisms governing its breakdown: hydrolysis, photolysis, and microbial degradation.

Degradation Pathways of this compound

The environmental degradation of this compound is a multi-step process, primarily initiated by the rapid conversion of the ester to its more water-soluble and herbicidally active form, Triclopyr acid.[1] This initial hydrolysis is a critical step influencing its subsequent fate. The degradation cascade continues from Triclopyr acid to key metabolites, including 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and, to a lesser extent, 3,5,6-trichloro-2-methoxypyridine (TMP), before eventual mineralization to carbon dioxide.[2]

Signaling Pathway of this compound Degradation

References

An In-depth Technical Guide to the Soil Sorption and Leaching Potential of Triclopyr Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of triclopyr (B129103) ester in soil, with a specific focus on its sorption characteristics and leaching potential. Triclopyr, a selective systemic herbicide, is widely used for the control of woody and broadleaf herbaceous plants.[1][2] It is commonly formulated as a butoxyethyl ester (BEE) or a triethylamine (B128534) (TEA) salt.[2][3] Understanding the behavior of these formulations in the soil is critical for assessing potential environmental risks, including the contamination of groundwater.

Transformation of Triclopyr Ester in Soil

Upon application, triclopyr butoxyethyl ester (TBEE) rapidly hydrolyzes to its parent compound, triclopyr acid.[3] This conversion is a key first step in its environmental degradation pathway. The half-life for this hydrolysis in soil is remarkably short, often reported to be less than a day, with some studies indicating it can be as brief as three to four hours.[3] The primary routes of dissipation for triclopyr acid in the soil are microbial degradation and, to a lesser extent, photolysis.[1][3] The main metabolites produced from the degradation of triclopyr acid are 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and 3,5,6-trichloro-2-methoxypyridine (TMP), which eventually degrade to carbon dioxide.[3]

Soil Sorption Behavior

The mobility of triclopyr in soil is largely governed by the sorption of its acid form, as the ester form is transient. Soil sorption is a process where a chemical binds to soil particles, which can reduce its availability for leaching and degradation. The extent of sorption is influenced by soil properties such as organic matter content and pH.[4]

The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of a chemical in soil. A higher Koc value indicates stronger sorption to soil organic carbon and consequently, lower mobility. Triclopyr butoxyethyl ester itself has a high affinity for organic matter, with a reported Koc of 6,000 cm³/g, suggesting it is relatively immobile upon initial application.[3][4] However, due to its rapid hydrolysis, the sorption behavior of the resulting triclopyr acid is more relevant for assessing long-term mobility.

Studies have shown that triclopyr acid has a low to moderate potential for sorption to soil. Reported Koc values for triclopyr acid typically range from 19 to 78 cm³/g, with an average of 27 cm³/g.[3] This classifies triclopyr acid as having high to very high mobility in soil.[5] The sorption of triclopyr acid is influenced by soil pH, with greater sorption observed in soils with lower pH.[4]

Table 1: Soil Sorption Coefficients (Koc) for Triclopyr and its Metabolites

| Compound | Koc Value (cm³/g) | Mobility Classification | Reference |

| Triclopyr butoxyethyl ester (TBEE) | 6,000 | Immobile | [3] |

| Triclopyr acid | 19 - 78 (average 27) | High to Very High | [3] |

| Triclopyr acid | 12 - 134 | High to Very High | [5] |

| 3,5,6-trichloro-2-pyridinol (TCP) | 14 - 86 | Very High | [6] |

| 3,5,6-trichloro-2-pyridinol (TCP) | 77 - 242 | Moderate to High | [5] |

| 3,5,6-trichloro-2-methoxypyridine (TMP) | Not specified, but considered "very slightly mobile" | Low | [3] |

Degradation and Persistence in Soil

The persistence of triclopyr in the soil is typically characterized by its half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate. The half-life of triclopyr is highly variable and depends on environmental conditions such as soil temperature, moisture, and microbial activity.[1] Warm, moist conditions generally favor more rapid degradation due to increased microbial metabolism.[1]

The reported soil half-life of triclopyr acid ranges widely, from as short as 3.7 days to over 300 days, with a commonly cited average of around 30 to 46 days.[1][7] In colder climates or deeper soil layers with less microbial activity, the persistence can be significantly longer.[3][8]

Table 2: Soil Half-Life (DT50) of Triclopyr

| Formulation/Compound | Half-Life (days) | Conditions | Reference |

| Triclopyr (general) | 30 - 90 (typical 46) | Field conditions | [2][7] |

| Triclopyr (average) | 30 | Varied | [1] |

| Triclopyr | 8 - 46 | Varied | [8][9] |

| Triclopyr acid | 3.7 | Pasture, Oregon | [1] |

| Triclopyr acid | 46 (at 15°C) vs. 98 (at 30°C) | Dry soils | [1] |

| Triclopyr acid | 57 (at 15°C) vs. 199 (at 30°C) | Moist soils | [1] |

| Triclopyr butoxyethyl ester | < 0.17 (4 hours) | Laboratory, 25°C, 75% moisture | |

| Triclopyr butoxyethyl ester | 0.125 (3 hours) | Soil | [3] |

Leaching Potential

The leaching potential of a pesticide is its tendency to move through the soil profile with water and potentially reach groundwater. Based on its high water solubility and low Koc values, triclopyr acid is considered to have a high potential for mobility in soil.[6][7] However, field studies have often shown that despite this potential, significant leaching of triclopyr is limited.

Several studies have indicated that the majority of triclopyr residues remain in the upper soil layers, typically within the top 15 cm.[1][8] This is likely due to a combination of factors including its degradation over time and increased sorption with contact time in the soil.[3] One soil column leaching study found that all triclopyr residues remained in the top 10 cm of the column.[3] While small amounts of triclopyr might be detected at greater depths following significant rainfall, substantial downward movement is generally considered minor.[1]

A Groundwater Ubiquity Score (GUS) can be used to estimate the leaching potential of a pesticide. The GUS is calculated using the pesticide's half-life and Koc. A higher GUS value indicates a greater potential to leach. For this compound, a GUS of 3.30 has been calculated, which falls into the "High leachability" category.[10]

Experimental Protocols

Detailed, standardized protocols for assessing soil sorption and leaching are outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD). While the search results do not provide specific, step-by-step experimental protocols from the cited studies, they do allude to common methodologies.

Soil Sorption Studies (Batch Equilibrium Method - based on OECD Guideline 106)

The fundamental approach to determining soil sorption coefficients (Kd and Koc) is the batch equilibrium method.

-

Soil and Pesticide Preparation: A range of soils with varying organic carbon content and pH are selected. The test substance, triclopyr, is typically radiolabeled (e.g., with ¹⁴C) to facilitate detection at low concentrations.

-

Equilibration: A known mass of soil is mixed with a known volume of a solution containing the test substance at a specific concentration. These mixtures are agitated (e.g., on a shaker) for a predetermined period (e.g., 24-48 hours) to allow equilibrium to be reached between the sorbed and dissolved phases.

-

Phase Separation: The soil and solution are separated by centrifugation.

-

Analysis: The concentration of the test substance remaining in the solution is measured. For radiolabeled compounds, this is often done using liquid scintillation counting. The amount sorbed to the soil is calculated by the difference between the initial and final solution concentrations.

-

Calculation of Kd and Koc:

-

The soil-water distribution coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to its concentration in the water at equilibrium.

-

The organic carbon-water partitioning coefficient (Koc) is then calculated by normalizing the Kd value to the fraction of organic carbon (foc) in the soil: Koc = (Kd / foc) * 100.

-

Soil Leaching Studies (Column Leaching Method - based on OECD Guideline 121)

Soil column studies are used to assess the mobility and leaching potential of a substance under controlled laboratory conditions.

-

Column Preparation: A glass or stainless steel column is packed with soil to a desired bulk density. The soil may be sieved and remoistened before packing.

-

Application of Test Substance: A known amount of the test substance (e.g., ¹⁴C-labeled triclopyr) is applied to the surface of the soil column.

-

Leaching: The column is irrigated with a simulated rainfall solution (e.g., 0.01 M CaCl₂) at a constant flow rate over a specific period (e.g., 48 hours).

-

Leachate Collection: The effluent (leachate) that passes through the column is collected in fractions.

-

Analysis: The concentration of the test substance and its degradation products in the collected leachate fractions is determined.

-

Soil Sectioning and Analysis: After the leaching phase, the soil column is extruded and sectioned into segments (e.g., every 5 cm). The amount of the test substance and its metabolites in each soil segment is extracted and quantified.

-

Data Interpretation: The results provide a profile of the distribution of the substance within the soil column and the total amount that has leached, allowing for an assessment of its mobility.

Analytical Methods for Triclopyr Determination

The determination of triclopyr residues in soil and water samples typically involves extraction followed by chromatographic analysis.

-

Extraction: Analytes can be extracted from soil using acidified acetonitrile.[11] Solid-phase extraction (SPE) is a common technique for sample clean-up and concentration.[12]

-

Derivatization: Since triclopyr is an acidic herbicide, it is often converted to an ester form (e.g., through esterification with methanol) to improve its chromatographic properties for analysis by gas chromatography (GC).[13]

-

Analysis: High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) or gas chromatography coupled with an electron capture detector (GC-ECD) or a mass selective detector (GC/MSD) are commonly used for the quantification of triclopyr and its metabolites.[11][13][14]

Visualizations

Caption: Degradation pathway of triclopyr butoxyethyl ester in soil.

Caption: Generalized workflow for a soil column leaching experiment.

References

- 1. invasive.org [invasive.org]

- 2. alt2tox.org [alt2tox.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Triclopyr | C7H4Cl3NO3 | CID 41428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eaglelake1.org [eaglelake1.org]

- 7. wsdot.wa.gov [wsdot.wa.gov]

- 8. Triclopyr General Fact Sheet [npic.orst.edu]

- 9. Triclopyr - Wikipedia [en.wikipedia.org]

- 10. Triclopyr [sitem.herts.ac.uk]

- 11. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 12. ukm.my [ukm.my]

- 13. researchgate.net [researchgate.net]

- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Ecotoxicological Profile of Triclopyr Ester: A Technical Guide for Researchers

An in-depth examination of the ecotoxicological effects of Triclopyr (B129103) butoxyethyl ester (BEE) on non-target organisms, presenting quantitative toxicity data, detailed experimental methodologies, and an analysis of known toxicological pathways.

Introduction

Triclopyr, a selective systemic herbicide, is widely utilized for the control of broadleaf weeds and woody plants in various agricultural, forestry, and non-crop settings. It is commonly formulated as a butoxyethyl ester (BEE), which enhances its uptake by plants. Following application, Triclopyr BEE is rapidly converted to its active form, Triclopyr acid, which mimics the plant growth hormone auxin, leading to uncontrolled growth and eventual death of the target plant. While effective in its intended purpose, concerns exist regarding the potential impact of Triclopyr ester on non-target organisms. This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound on a range of non-target species, intended for researchers, scientists, and professionals in drug development and environmental science.

Quantitative Ecotoxicological Data

The acute and chronic toxicity of Triclopyr and its formulations have been evaluated across various non-target organisms. The Triclopyr butoxyethyl ester (BEE) formulation is generally more toxic to aquatic organisms than the parent acid or its amine salts.[1][2] The primary degradation product of Triclopyr is 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which also exhibits toxicity to aquatic life.[3]

Aquatic Organisms

The following tables summarize the lethal concentration (LC50) and effective concentration (EC50) values for this compound and its related compounds in various aquatic species.

Table 1: Acute Toxicity of Triclopyr Butoxyethyl Ester (BEE) to Fish

| Species | Exposure Duration | LC50 (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 0.74 | [4] |

| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | 0.87 | [4] |

| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | 0.36 | [3] |

| Coho Salmon (Oncorhynchus kisutch) | 96 hours | 1.3 | [3] |

Table 2: Acute Toxicity of Triclopyr Butoxyethyl Ester (BEE) to Aquatic Invertebrates

| Species | Exposure Duration | EC50/LC50 (mg/L) | Reference |

| Water Flea (Daphnia magna) | 48 hours | 1.7 - 12 | [3] |

| Grass Shrimp (Palaemonetes pugio) | 96 hours | 2.4 | [3] |

| Eastern Oyster (Crassostrea virginica) | 96 hours | 0.66 (EC50) | [3] |

| Aquatic Insect (Dolophilodes distinctus) | 48 hours | 0.6 (LC50) | [5] |

| Aquatic Insect (Isogenoides sp.) | 48 hours | 61.7 (LC50) | [5] |

Table 3: Toxicity of Triclopyr and its Degradation Product (TCP) to Aquatic Organisms

| Compound | Species | Exposure Duration | LC50/EC50 (mg/L) | Reference |

| Triclopyr Acid | Rainbow Trout | 96 hours | 117 | [6] |

| Triclopyr Acid | Bluegill Sunfish | 96 hours | 148 | [6] |

| Triclopyr TEA Salt | Rainbow Trout | 96 hours | 552 | [4] |

| Triclopyr TEA Salt | Bluegill Sunfish | 96 hours | 891 | [4] |

| Triclopyr TEA Salt | Daphnia magna | 48 hours | 1170 | [7] |

| TCP | Bluegill Sunfish | 96 hours | 12.5 | [8] |

| TCP | Rainbow Trout | 96 hours | 12.6 | [8] |

Terrestrial Organisms

Triclopyr generally exhibits lower toxicity to terrestrial animals compared to its ester formulation's effects on aquatic life.

Table 4: Acute Toxicity of Triclopyr to Terrestrial Animals

| Species | Endpoint | Value | Reference |

| Bobwhite Quail (Colinus virginianus) | 8-day dietary LC50 | 2935 mg/kg | [9] |

| Mallard Duck (Anas platyrhynchos) | Oral LD50 | 1698 mg/kg | [9] |

| Honey Bee (Apis mellifera) | Acute contact LD50 | >100 µ g/bee | [10] |

| Earthworm (Eisenia fetida) | 14-day LC50 in artificial soil | >1000 mg/kg | [11] |

Experimental Protocols

Standardized testing guidelines are crucial for the reliable assessment of chemical toxicity. The following sections detail the methodologies for key ecotoxicological assays based on established protocols from the Organisation for Economic Co-operation and Development (OECD), the American Society for Testing and Materials (ASTM), and the U.S. Environmental Protection Agency (EPA).

Fish Acute Toxicity Test (Based on OECD 203, ASTM E729)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) or Bluegill sunfish (Lepomis macrochirus) are commonly used.

-

Test System: A static, semi-static, or flow-through system can be employed. For volatile or unstable substances like this compound, a flow-through system is preferred to maintain constant exposure concentrations.

-

Test Conditions:

-

Temperature: Species-specific, e.g., 15 ± 1 °C for rainbow trout.

-

pH: 6.0 - 8.5.

-

Dissolved Oxygen: >60% of air saturation value.

-

Light: 16-hour light, 8-hour dark cycle.

-

-

Procedure:

-

Acclimate fish to test conditions for at least 12 days.

-

Prepare a geometric series of at least five test concentrations and a control.

-

Introduce a group of fish (e.g., 10) to each test chamber.

-

Observe and record mortality at 24, 48, 72, and 96 hours.

-

Measure water quality parameters (pH, temperature, dissolved oxygen) daily.

-

-

Data Analysis: Calculate the 96-hour LC50 and its 95% confidence limits using probit analysis or other appropriate statistical methods.

Aquatic Invertebrate Acute Immobilization Test (Based on OECD 202, US EPA OCSPP 850.1010)

This 48-hour test assesses the concentration of a substance that causes immobilization in 50% of the exposed Daphnia magna.

-

Test Organism: Daphnia magna, neonates (<24 hours old).

-

Test System: Static system.

-

Test Conditions:

-

Temperature: 20 ± 2 °C.

-

pH: 6.0 - 8.5.

-

Light: 16-hour light, 8-hour dark cycle.

-

-

Procedure:

-

Culture Daphnia magna under controlled conditions.

-

Prepare a series of test concentrations and a control in glass beakers.

-

Introduce a group of daphnids (e.g., 20, divided into four replicates of five) to each test vessel.

-

Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

-

Data Analysis: Calculate the 48-hour EC50 for immobilization and its 95% confidence limits.

Algal Growth Inhibition Test (Based on OECD 201, US EPA OCSPP 850.5400)

This 72-hour test evaluates the effect of a substance on the growth of a freshwater green alga.

-

Test Organism: Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum).

-

Test System: Static, batch culture system.

-

Test Conditions:

-

Temperature: 24 ± 2 °C.

-

Light: Continuous illumination.

-

-

Procedure:

-

Prepare a nutrient-rich growth medium.

-

Prepare a geometric series of at least five test concentrations and a control.

-

Inoculate each test flask with a known concentration of exponentially growing algal cells.

-

Incubate for 72 hours under constant light and temperature.

-

Measure algal biomass (e.g., cell counts, fluorescence) at 24, 48, and 72 hours.

-

-

Data Analysis: Calculate the 72-hour EC50 for growth rate inhibition and yield, along with the No Observed Effect Concentration (NOEC).

Earthworm Acute Toxicity Test (Based on OECD 207)

This 14-day test determines the LC50 of a substance to earthworms in artificial soil.

-

Test Organism: Eisenia fetida.

-

Test System: Artificial soil substrate.

-

Test Conditions:

-

Temperature: 20 ± 2 °C.

-

Light: Continuous darkness.

-

-

Procedure:

-

Prepare artificial soil with defined composition (sand, kaolin (B608303) clay, sphagnum peat, and calcium carbonate).

-

Thoroughly mix the test substance into the soil at a range of concentrations.

-

Introduce a group of adult earthworms (e.g., 10) with a clitellum into each test container.

-

Assess mortality and observe any behavioral abnormalities at 7 and 14 days.

-

-

Data Analysis: Calculate the 14-day LC50 and its 95% confidence limits.

Honey Bee Acute Contact Toxicity Test (Based on OECD 214)

This 48- to 96-hour laboratory test determines the dose of a substance that is lethal to 50% of honey bees upon direct contact.

-

Test Organism: Young adult worker honey bees (Apis mellifera).

-

Procedure:

-

Prepare a range of doses of the test substance dissolved in a suitable solvent (e.g., acetone).

-

Apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each bee.

-

House the treated bees in cages with access to a sucrose (B13894) solution.

-

Record mortality at 4, 24, 48, and if necessary, 72 and 96 hours.

-

-

Data Analysis: Calculate the LD50 at each observation time with 95% confidence limits.

Toxicological Mechanisms and Signaling Pathways

The primary mode of action of Triclopyr in plants is as a synthetic auxin. In non-target animals, the toxicological mechanisms are less well-defined, but evidence suggests a potential for endocrine disruption and oxidative stress.

Endocrine Disruption in Fish

Studies have shown that Triclopyr, particularly in combination with certain surfactants, can induce the production of vitellogenin (Vtg) in male fish. Vitellogenin is an egg-yolk precursor protein normally produced by females in response to estrogen. Its presence in males is a key biomarker for exposure to estrogenic endocrine-disrupting chemicals. The precise molecular mechanism by which Triclopyr induces vitellogenin is not fully elucidated but likely involves interference with the endocrine signaling cascade that regulates estrogen production or action.

Oxidative Stress

Limited evidence suggests that this compound exposure may lead to oxidative stress in some aquatic organisms. One study on the aquatic insect Chironomus dilutus reported a decrease in the activity of glutathione-S-transferase (GST), an important enzyme in the detoxification of xenobiotics and the antioxidant defense system. A reduction in GST activity could impair the organism's ability to cope with reactive oxygen species (ROS), potentially leading to cellular damage.

Experimental Workflow for Ecotoxicological Assessment

The overall process for assessing the ecotoxicological effects of a chemical like this compound involves a tiered approach, starting with standardized laboratory tests and potentially moving to more complex microcosm or field studies.

Conclusion

Triclopyr butoxyethyl ester exhibits significant toxicity to a range of non-target aquatic organisms, with fish and certain aquatic invertebrates being particularly sensitive. Its toxicity is generally higher than that of its parent acid or amine salt formulations. While standardized protocols are available for assessing its acute and chronic effects, a comprehensive understanding of the specific molecular and cellular mechanisms of toxicity in non-target animals is still developing. Current evidence points towards endocrine disruption and oxidative stress as potential pathways of concern. Further research is warranted to fully elucidate these mechanisms and to inform a more complete environmental risk assessment for this widely used herbicide.

References

- 1. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the herbicides hexazinone and this compound on aquatic insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijcmas.com [ijcmas.com]

- 5. researchgate.net [researchgate.net]

- 6. The Aryl Hydrocarbon Receptor Complex and the Control of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reproductive and developmental evaluations of triclopyr acid, triclopyr butoxyethyl ester and triclopyr triethylamine salt in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationship of estrogens: receptor affinity and estrogen antagonist activity of certain (E)- and (Z)-1,2,3-triaryl-2-propen-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of estrogenic activities of aquatic herbicides and surfactants using an rainbow trout vitellogenin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Technical Analysis of Triclopyr Ester and Triclopyr Amine Formulations

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparative analysis of the two primary formulations of the selective systemic herbicide Triclopyr (B129103): the butoxyethyl ester and the triethylamine (B128534) (TEA) salt, commonly referred to as Triclopyr ester and Triclopyr amine, respectively. This document delves into their chemical properties, mechanism of action, efficacy, environmental fate, and toxicology, presenting quantitative data in structured tables and outlining key experimental protocols.

Introduction

Triclopyr, a synthetic herbicide belonging to the pyridine (B92270) group of chemicals, is widely utilized for the control of woody plants and broadleaf weeds.[1] Its efficacy is rooted in its ability to mimic the plant growth hormone auxin, leading to uncontrolled and disorganized growth that results in plant death.[1][2] Triclopyr is primarily available in two formulations: an oil-soluble butoxyethyl ester and a water-soluble triethylamine salt (amine).[2][3][4] While both forms ultimately convert to the herbicidally active triclopyr acid in the environment and within the plant, their distinct physical and chemical properties significantly influence their application, uptake, environmental behavior, and toxicological profiles.[2][5][6][7] Understanding these differences is critical for selecting the appropriate formulation to maximize efficacy while minimizing non-target impacts.

Chemical and Physical Properties

The fundamental difference between the two formulations lies in the group attached to the triclopyr acid molecule. The ester formulation is characterized by its lipophilic (oil-loving) nature, which enhances its penetration through waxy plant cuticles. In contrast, the amine salt is hydrophilic (water-loving), making it highly soluble in water.[3][4]

Table 1: Comparative Chemical and Physical Properties

| Property | This compound (Butoxyethyl ester) | Triclopyr Amine (Triethylamine salt) | Triclopyr Acid (Active Form) |

| IUPAC Name | 2-butoxyethyl 2-(3,5,6-trichloropyridin-2-yloxy)acetate | triethylammonium 2-(3,5,6-trichloropyridin-2-yloxy)acetate | [(3,5,6-Trichloropyridin-2-yl)oxy]acetic acid |

| CAS Number | 64700-56-7 | 57213-69-1 | 55335-06-3 |

| Molecular Formula | C13H16Cl3NO4 | C13H21Cl3N2O3 | C7H4Cl3NO3 |

| Molar Mass | 356.6 g/mol | 359.7 g/mol | 256.46 g/mol [6] |

| Solubility in Water | Low (23 mg/L)[2] | High (2,100,000 mg/L)[2] | Moderate (430-440 mg/L)[2][6] |

| Solubility Type | Oil-soluble[3] | Water-soluble[3][4] | - |

| Vapor Pressure | Higher than amine form, can be volatile at high temperatures.[2][8] | Low volatility.[9] | Low vapor pressure.[5][6] |

| Formulation Examples | Garlon 4, Remedy, Pathfinder II[1][2][4] | Garlon 3A, Renovate 3, Brush-B-Gon[2][3][10] | - |

Mechanism of Action and Cellular Pathway

Both this compound and amine function as systemic herbicides.[5] After application, they are absorbed by the plant through its foliage and roots.[1][7] The crucial step in their herbicidal activity is the rapid conversion (hydrolysis) of the ester or salt formulation into the parent triclopyr acid.[2][7] This active form is then translocated throughout the plant, accumulating in the meristematic tissues—the points of active growth.[7]

Once in these tissues, triclopyr acid mimics the natural plant hormone auxin (indole acetic acid).[2][7] This mimicry disrupts normal hormonal balance, leading to uncontrolled cell division and elongation, which manifests as disorganized growth, ultimately causing the death of the plant.[1][5]

Caption: Conversion of Triclopyr formulations to the active acid form within the plant.

Comparative Efficacy and Application

The choice between ester and amine formulations often depends on the target species, environmental conditions, and application method. The ester's oil-based nature allows it to penetrate the waxy cuticle of tough, woody plants more effectively than the water-based amine.[9][11] This makes it particularly effective for basal bark and cut-stump treatments.[2]

Conversely, the high water solubility of the amine formulation makes it suitable for foliar sprays on herbaceous broadleaf weeds and for aquatic applications, where it is the only registered form for use in water bodies (e.g., Renovate 3™).[10][12] Ester formulations are generally more effective in cooler weather, while their higher volatility can be a concern at temperatures above 85°F, increasing the risk of off-target drift.[8][11]

Table 2: Efficacy and Application Characteristics

| Feature | This compound | Triclopyr Amine |

| Primary Target | Woody plants, tough-to-control broadleaf weeds[1] | Herbaceous broadleaf weeds, aquatic weeds[2][10] |

| Uptake Efficiency | High, especially through waxy cuticles[11] | Lower on waxy surfaces; surfactants can enhance efficacy[9] |

| Optimal Temperature | Cooler conditions (e.g., spring, fall)[8][11] | Warmer conditions, less temperature-sensitive |

| Volatility | Higher; risk of vapor drift in hot weather[9][13] | Low; preferred when drift is a primary concern[13] |

| Common Applications | Basal bark, cut-stump, dormant stem, foliar sprays[2] | Foliar sprays, aquatic applications[2][10] |

| Rainfastness | Generally faster due to rapid cuticle penetration | Slower; may require a longer drying period |

Environmental Fate and Toxicology

In the environment, both formulations rapidly degrade to the parent triclopyr acid.[2][5][6] The primary degradation pathways are microbial metabolism in soil and photolysis (breakdown by sunlight) in water.[2] The average soil half-life of triclopyr acid is about 30 to 46 days, though this can vary with environmental conditions.[2][5][14] In water, photolysis is rapid, with a half-life of approximately one day in the presence of light.[5][6]

A critical distinction between the two forms lies in their aquatic toxicity. The ester form is significantly more toxic to fish and aquatic invertebrates than the amine salt or the acid form.[5][15] This is a primary reason why ester formulations are not registered for aquatic use.[10]

Caption: Primary degradation pathways for Triclopyr in soil and water environments.

Table 3: Comparative Environmental Fate and Toxicology

| Parameter | This compound | Triclopyr Amine |

| Soil Half-Life | Degrades rapidly to acid; acid half-life is 8-46 days[5][6] | Degrades rapidly to acid; acid half-life is 8-46 days[5][6] |

| Aquatic Half-Life | Degrades to acid; acid half-life is ~1 day with light, 142 days without[5][6] | Degrades to acid; acid half-life is ~1 day with light, 142 days without[5][6] |

| Mobility in Soil | Binds well with soil, less mobile[2] | Does not readily adsorb, can be more mobile[2] |

| Fish Toxicity (96-hr LC50) | Moderately to Highly Toxic (e.g., 0.74 mg/L for Rainbow Trout)[5][14] | Practically Non-toxic (e.g., 552 mg/L for Rainbow Trout)[7] |

| Aquatic Invertebrate Toxicity | Slightly to Moderately Toxic[5] | Practically Non-toxic[5] |

| Avian Toxicity (LD50) | Practically non-toxic to slightly toxic[5] | Practically non-toxic to slightly toxic[5] |

| Human Health | Can cause skin irritation/allergic reaction; potential eye irritant[5][16] | Can cause severe/permanent eye damage; potential skin sensitizer[2][5][16] |

Experimental Protocols

Accurate comparison and risk assessment of herbicide formulations rely on standardized experimental protocols. Below are methodologies for key evaluative experiments.

Protocol: Determination of Herbicide Residues by Gas Chromatography (GC)

This protocol outlines a general method for the simultaneous determination of triclopyr in environmental samples like soil or water.

-

1. Objective: To quantify the concentration of triclopyr residues.

-

2. Principle: Acidic herbicides are extracted from the sample matrix. To improve chromatographic performance and detection sensitivity, the acidic analyte is converted into an ester form (derivatization) before analysis by a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (MS).[17]

-

3. Materials & Reagents:

-

Sample (soil, water)

-

Extraction solvent (e.g., 1% hydrochloric acid in acetonitrile)[17]

-

Derivatizing agent (e.g., Methanol with H2SO4, or MTBSTFA for silyl (B83357) derivatives)[17][18]

-

Purification cartridges (e.g., Florisil solid-phase extraction)[17]

-

Certified triclopyr analytical standard

-

GC-ECD or GC-MS system

-

-

4. Methodology:

-

a. Extraction: A known quantity of the sample is homogenized and extracted with the acidic acetonitrile (B52724) solution. The mixture is shaken and centrifuged to separate the liquid extract.

-

b. Derivatization: The extract is concentrated, and the esterification reaction is performed by adding the derivatizing agent and heating. This converts the triclopyr acid to a more volatile ester.[17]

-

c. Cleanup: The derivatized sample is passed through a solid-phase extraction (SPE) cartridge to remove interfering co-extractives.[17]

-

d. Analysis: The purified sample is injected into the GC system. The compound is identified based on its retention time and quantified by comparing the detector response to a calibration curve prepared from the analytical standard.

-

-

5. Data Analysis: The concentration in the original sample is calculated based on the amount detected, the initial sample weight/volume, and any dilution factors. Recovery rates are determined by analyzing spiked samples with known concentrations.[17]

Protocol: Acute Fish Toxicity Test (Following OECD Guideline 203)

This protocol determines the median lethal concentration (LC50) of a substance, which is the concentration that is lethal to 50% of the test fish over a 96-hour period.

-

1. Objective: To assess the acute toxicity of this compound and amine to a representative fish species (e.g., Rainbow Trout, Bluegill Sunfish).

-

2. Principle: Groups of fish are exposed to a series of concentrations of the test chemical in water for 96 hours. Mortalities are recorded, and the LC50 is determined statistically.

-

3. Materials & Reagents:

-

Test fish of a single species, uniform size, and acclimated to lab conditions.

-

Test chambers (tanks) of suitable material and volume.

-

Dilution water of standardized quality (temperature, pH, dissolved oxygen).

-

This compound and amine formulations.

-

-

4. Methodology:

-

a. Range-Finding Test: A preliminary test is run with a wide range of concentrations to determine the approximate toxicity range.

-

b. Definitive Test: Based on the range-finding results, a geometric series of at least five test concentrations is prepared. A control group (no chemical) is also included.

-

c. Exposure: A set number of fish (e.g., 10) are randomly assigned to each test chamber (for each concentration and the control).

-

d. Observation: The fish are observed, and mortalities are recorded at 24, 48, 72, and 96 hours. Water quality parameters are monitored throughout the test.

-

-

5. Data Analysis: The cumulative mortality data at 96 hours for each concentration are used to calculate the LC50 value and its 95% confidence limits using statistical methods like probit analysis.

Caption: Generalized workflow for an acute fish toxicity (LC50) experiment.

Conclusion

This compound and Triclopyr amine are distinct formulations that deliver the same active herbicidal acid through different chemical properties. The ester's lipophilic nature makes it superior for controlling woody species and for applications where cuticle penetration is key, though its volatility and high aquatic toxicity are significant drawbacks. The amine's hydrophilic properties make it the formulation of choice for aqueous and foliar applications on herbaceous weeds, offering lower volatility and a much better safety profile for aquatic environments. A thorough understanding of these comparative characteristics, as presented in this guide, is essential for researchers and professionals to effectively and responsibly utilize this herbicide.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. invasive.org [invasive.org]

- 3. corpslakes.erdc.dren.mil [corpslakes.erdc.dren.mil]

- 4. bugwoodcloud.org [bugwoodcloud.org]

- 5. Triclopyr General Fact Sheet [npic.orst.edu]

- 6. Triclopyr - Wikipedia [en.wikipedia.org]

- 7. mass.gov [mass.gov]

- 8. domyown.com [domyown.com]

- 9. Surfactant Formulations to Enhance Triclopyr Amine Efficacy: Effects on Adhesion, Retention and Contact Phytotoxicity On Three Hardwood Species [vtechworks.lib.vt.edu]

- 10. lakestevenswa.gov [lakestevenswa.gov]

- 11. extension.psu.edu [extension.psu.edu]

- 12. eaglelake1.org [eaglelake1.org]

- 13. gmoanswers.com [gmoanswers.com]

- 14. wsdot.wa.gov [wsdot.wa.gov]

- 15. researchgate.net [researchgate.net]

- 16. assets.nationbuilder.com [assets.nationbuilder.com]

- 17. Residue determination of triclopyr and aminopyralid in pastures and soil by gas chromatography-electron capture detector: Dissipation pattern under open field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

An In-depth Technical Guide on the Hydrolysis Rate of Triclopyr Ester to Triclopyr Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of triclopyr (B129103) butoxyethyl ester (TBEE) to its primary degradation product, triclopyr acid, in aqueous environments. This process is a critical factor in determining the environmental fate and potential impact of triclopyr-based herbicides. This document summarizes key quantitative data, outlines detailed experimental protocols for studying this transformation, and provides visual representations of the degradation pathway and experimental workflow.

Introduction

Triclopyr is a selective systemic herbicide widely used for the control of broadleaf weeds. It is often formulated as a butoxyethyl ester to enhance its uptake by plants. Following application, the ester form, triclopyr butoxyethyl ester (TBEE), undergoes hydrolysis in aqueous environments to form the herbicidally active triclopyr acid. The rate of this hydrolysis is a key determinant of the persistence and mobility of the active ingredient in the environment. This guide delves into the kinetics of this critical transformation, providing researchers with the necessary data and methodologies to understand and predict the environmental behavior of triclopyr.

Data Presentation: Hydrolysis of Triclopyr Butoxyethyl Ester (TBEE)

The rate of hydrolysis of TBEE to triclopyr acid is significantly influenced by the pH and temperature of the aqueous solution. The following tables summarize the available quantitative data on the hydrolysis half-life of TBEE under various conditions.

Table 1: Hydrolysis Half-life of Triclopyr Butoxyethyl Ester (TBEE) as a Function of pH at 25°C

| pH | Half-life (t½) in days | Reference |

| 4 | 533 | [1] |

| 5 | 84 | |

| 7 | 8.7 - 21.8 | [1] |

| 9 | < 1 (approximately 0.5) | [1] |

Table 2: Effect of Temperature on the Hydrolysis of Triclopyr Butoxyethyl Ester (TBEE)

| Temperature | Effect on Hydrolysis Rate | Reference |

| Increasing Temperature | Increases the rate of hydrolysis | [1] |

| 50°C | Used in preliminary tests to accelerate hydrolysis for unstable substances |

Degradation Pathway

The primary degradation pathway of triclopyr butoxyethyl ester in aqueous solutions is the hydrolysis of the ester linkage to form triclopyr acid and 2-butoxyethanol. This reaction is a critical activation step, as the acid form is the herbicidally active molecule.

Experimental Protocols

The following protocols are based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) Guideline 111 and the U.S. Environmental Protection Agency (EPA) OCSPP 835.2120 for testing the hydrolysis of chemicals as a function of pH.

Materials and Reagents

-

Test Substance: Triclopyr butoxyethyl ester (TBEE), analytical grade (>98% purity)

-

Reference Standard: Triclopyr acid, analytical grade (>98% purity)

-

Buffer Solutions: Sterile, aqueous buffer solutions at pH 4, 7, and 9.

-

pH 4.0: 0.05 M Acetate buffer (e.g., acetic acid and sodium acetate)

-

pH 7.0: 0.05 M Phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate and di-sodium hydrogen phosphate)

-

pH 9.0: 0.05 M Borate buffer (e.g., boric acid and sodium hydroxide)

-

-

Solvents: HPLC-grade acetonitrile (B52724) and water, methanol (B129727) (for stock solutions)

-

Reagents: Phosphoric acid (for mobile phase adjustment)

-

Glassware: Sterilized volumetric flasks, pipettes, and amber glass vials with Teflon-lined caps.

Experimental Workflow

Tiered Testing Approach

A tiered approach is recommended to efficiently determine the hydrolysis rate.

-

Tier 1: Preliminary Test:

-

Incubate the test substance in buffer solutions at pH 4, 7, and 9 at an elevated temperature (e.g., 50°C) in the dark for 5 days.

-

Analyze the samples to determine the extent of hydrolysis.

-

If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and no further testing is required.

-

-

Tier 2: Main Test for Unstable Substances:

-

If significant degradation (>10%) is observed in the preliminary test, conduct the main study at a lower, environmentally relevant temperature (e.g., 25°C).

-

Use the same sterile buffer solutions (pH 4, 7, and 9).

-

Incubate the test solutions in the dark at a constant temperature (± 0.5°C).

-

Collect samples at appropriate time intervals to define the degradation curve. Sampling frequency should be higher for conditions showing faster degradation.

-

Sample Preparation and Analysis

-

Preparation of Test Solutions:

-

Prepare a stock solution of TBEE in a suitable organic solvent (e.g., methanol).

-

Spike the sterile buffer solutions with the stock solution to achieve a final concentration that is less than half the water solubility of TBEE. The final concentration of the organic solvent should be minimal, typically less than 1%.

-

-

Incubation:

-

Dispense the test solutions into replicate sterile amber glass vials for each pH and sampling time point.

-

Seal the vials and place them in a constant temperature incubator in the dark.

-

-

Sampling:

-

At each sampling interval, sacrifice replicate vials for analysis.

-

Immediately analyze the samples or store them under conditions that prevent further degradation (e.g., freezing).

-

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is suitable for the simultaneous quantification of TBEE and triclopyr acid.

Table 3: Recommended HPLC Parameters for the Analysis of Triclopyr Butoxyethyl Ester and Triclopyr Acid

| Parameter | Recommended Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |

| Gradient | Start with a higher aqueous content to elute the polar triclopyr acid, then increase the organic content to elute the nonpolar TBEE. A suggested gradient is: - 0-5 min: 40% B - 5-15 min: 40% to 90% B - 15-20 min: 90% B - 20-25 min: 90% to 40% B - 25-30 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 230 nm |

| Retention Time (Approximate) | Triclopyr Acid: ~4-6 minutesTriclopyr Butoxyethyl Ester: ~12-15 minutes |

4.5.1. Calibration and Quantification

-

Prepare a series of calibration standards containing both TBEE and triclopyr acid in the mobile phase.

-

Construct a calibration curve by plotting the peak area against the concentration for each analyte.

-

Quantify the concentration of TBEE and triclopyr acid in the test samples by comparing their peak areas to the calibration curve.

Data Analysis

-

Plot the concentration of TBEE as a function of time for each pH.

-

Determine the hydrolysis rate constant (k) by fitting the data to a first-order decay model: Ct = C0 * e-kt where Ct is the concentration at time t, and C0 is the initial concentration.

-

Calculate the hydrolysis half-life (t½) using the following equation: t½ = ln(2) / k

Conclusion

The hydrolysis of triclopyr butoxyethyl ester to triclopyr acid is a fundamental process that dictates the environmental behavior and herbicidal activity of this widely used chemical. The rate of this transformation is highly dependent on pH, with significantly faster degradation occurring under alkaline conditions. This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to aid researchers in understanding and investigating this critical environmental process. The provided methodologies, based on international guidelines, ensure the generation of robust and reliable data for environmental risk assessments and further scientific inquiry.

References

The Molecular Hijacking of Plant Growth: An In-depth Technical Guide to the Mode of Action of Triclopyr as a Synthetic Auxin Mimic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclopyr, a pyridine-based herbicide, effectively controls broadleaf weeds by acting as a synthetic mimic of the natural plant hormone auxin, indole-3-acetic acid (IAA). This technical guide provides a comprehensive analysis of the molecular and physiological mechanisms underlying Triclopyr's herbicidal activity. By binding to the TIR1/AFB family of auxin co-receptors, Triclopyr initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. This de-repression of Auxin Response Factors (ARFs) results in the uncontrolled expression of auxin-responsive genes, ultimately causing a lethal disruption of plant growth and development. This guide details the quantitative binding affinities of Triclopyr, outlines key experimental protocols for its study, and visually represents its mode of action through signaling pathway and workflow diagrams.

Introduction: The Auxin Mimicry Strategy

Auxins are a class of plant hormones that play a central role in regulating numerous aspects of plant growth and development, including cell division, elongation, and differentiation. Synthetic auxin herbicides, such as Triclopyr, exploit this fundamental biological pathway.[1] These herbicides mimic the action of natural auxin, but their persistence and application at higher concentrations than endogenous levels lead to a catastrophic overload of the auxin signaling system.[1] This results in uncontrolled and disorganized cell growth, ultimately leading to plant death.[1] Triclopyr is a selective herbicide, primarily targeting broadleaf plants, while grasses are generally less susceptible.[1]

The Molecular Target: TIR1/AFB Co-receptors

The primary molecular targets of both natural auxins and synthetic mimics like Triclopyr are the F-box proteins of the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family. These proteins act as substrate receptors within an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2][3] In the presence of auxin, the TIR1/AFB protein, the auxin molecule, and an Aux/IAA repressor protein form a ternary co-receptor complex.[2] This binding event tags the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[2]

Binding Affinity of Triclopyr to Auxin Receptors

The efficacy of a synthetic auxin is closely related to its binding affinity for the TIR1/AFB receptors. Surface Plasmon Resonance (SPR) has been utilized to quantify these interactions. The dissociation constant (kd), a measure of the stability of the receptor-ligand complex, provides valuable insight into the binding strength. A lower kd value indicates a stronger binding affinity.

| Ligand | Receptor | Dissociation Constant (kd) (s-1) | Reference |

| Triclopyr | TIR1 | 3.4 x 10-3 | [4] |

| Triclopyr | AFB5 | 8.1 x 10-2 | [4] |

| IAA (natural auxin) | TIR1 | 1.1 x 10-3 | [4] |

| IAA (natural auxin) | AFB5 | 3.0 x 10-2 | [4] |

Table 1: Dissociation constants of Triclopyr and IAA for TIR1 and AFB5 auxin receptors.

As shown in Table 1, Triclopyr exhibits a slightly faster dissociation rate (higher kd) from both TIR1 and AFB5 compared to the natural auxin IAA, indicating a slightly lower binding affinity in this particular study.[4] However, its ability to bind effectively to these receptors is sufficient to trigger the downstream signaling cascade that leads to its herbicidal effects.

The Signaling Cascade: From Receptor to Gene Expression

The binding of Triclopyr to the TIR1/AFB-Aux/IAA co-receptor complex initiates a well-defined signaling pathway that culminates in altered gene expression.

As depicted in Figure 1, the degradation of the Aux/IAA repressor proteins releases the Auxin Response Factors (ARFs).[2] ARFs are transcription factors that bind to specific DNA sequences called Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating their transcription.[5]

Downstream Effects: Ethylene and Abscisic Acid Biosynthesis

The large-scale activation of auxin-responsive genes by Triclopyr leads to significant metabolic and physiological changes. Notably, this includes the upregulation of genes involved in the biosynthesis of two other key plant hormones: ethylene and abscisic acid (ABA).[6][7]

-

Ethylene: Increased ethylene production contributes to many of the classic symptoms of auxin herbicide injury, including epinasty (downward bending of leaves), stem swelling, and senescence.[8] The biosynthesis of ethylene proceeds from S-adenosyl methionine (SAM) through the action of ACC synthase (ACS) and ACC oxidase (ACO).[9]

-

Abscisic Acid (ABA): Elevated ABA levels are associated with stress responses and can contribute to growth inhibition and senescence, further exacerbating the toxic effects of Triclopyr.[7]

Physiological and Morphological Consequences

The molecular and biochemical disruptions caused by Triclopyr manifest as a range of visible symptoms in susceptible plants. These include:

-

Epinasty: Twisting and curling of stems and petioles.[10]

-

Leaf Malformations: Cupping, strapping (elongated and narrow leaves), and other abnormal leaf shapes.[10]

-

Uncontrolled Growth: Rapid and disorganized cell division and elongation, leading to tissue swelling and callus formation.[1]

-

Chlorosis and Necrosis: Yellowing and subsequent death of plant tissues.[10]

The culmination of these effects is the cessation of normal growth and, ultimately, the death of the plant.

Experimental Protocols

The study of Triclopyr's mode of action relies on a variety of established experimental techniques. Below are outlines of key protocols.

Auxin Binding Assay using Surface Plasmon Resonance (SPR)

This technique allows for the real-time, label-free quantification of the binding interaction between Triclopyr and auxin receptors.

Methodology:

-

Chip Preparation: A sensor chip with a streptavidin-coated surface is used to immobilize a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein.

-

Analyte Preparation: Purified TIR1/AFB receptor protein and a solution of Triclopyr at a known concentration are prepared in a suitable running buffer.

-

Binding Measurement: The TIR1/AFB protein and Triclopyr are injected together over the sensor chip surface. The formation of the ternary complex (Aux/IAA-Triclopyr-TIR1/AFB) on the chip surface causes a change in the refractive index, which is measured in real-time as a change in response units (RU).

-

Data Analysis: The resulting sensorgram (a plot of RU versus time) is analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), which is the ratio of kd to ka, is then calculated to quantify the binding affinity.

Plant Growth Inhibition Assay (Soil Bioassay)

This assay quantifies the dose-dependent effect of Triclopyr on plant growth. A soil bioassay using a sensitive indicator species like mustard is a common approach.[11]

Methodology:

-

Soil Treatment: A series of soil samples are prepared with a range of known concentrations of Triclopyr. A control group with no Triclopyr is also included.

-

Sowing: A predetermined number of seeds of a sensitive indicator plant (e.g., mustard, Brassica juncea) are sown in each soil sample.[11]

-

Growth Conditions: The plants are grown under controlled environmental conditions (e.g., temperature, light, humidity) for a specified period (e.g., 7 days).[11]

-

Data Collection: At the end of the growth period, the plants are harvested, and a relevant growth parameter is measured. This is typically the dry weight of the above-ground biomass.[11]

-

Dose-Response Analysis: The measured growth parameter is plotted against the Triclopyr concentration. A dose-response curve is then fitted to the data to determine key parameters such as the EC50 (the concentration that causes a 50% reduction in growth). For example, a study on mustard seedlings determined the following dose-response equation: f = 0.01 + (94.76 - 0.01)/{1 + exp(2.69) * [log(x) - log(0.78)]}, where 'f' is the plant biomass and 'x' is the Triclopyr concentration.[11]

Gene Expression Analysis by Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is a sensitive method to quantify the changes in the expression of specific target genes in response to Triclopyr treatment.[12][13]

Methodology:

-

Plant Treatment and Sampling: Plants are treated with Triclopyr at a specific concentration and for a defined duration. Control plants are treated with a mock solution. At various time points, plant tissue is harvested and immediately frozen in liquid nitrogen to preserve the RNA.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue using a suitable kit or protocol. The quality and quantity of the RNA are assessed. The extracted RNA is then reverse transcribed into complementary DNA (cDNA).[12]

-

Primer Design and Validation: Primers specific to the target genes of interest (e.g., genes involved in ethylene and ABA biosynthesis) and stable reference genes (for normalization) are designed and validated for their efficiency and specificity.

-

qPCR Reaction: The qPCR reaction is set up with the cDNA template, specific primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The reaction is run in a real-time PCR machine.

-

Data Analysis: The amplification data is used to determine the cycle threshold (Ct) value for each gene. The relative expression of the target genes is calculated using a method such as the 2-ΔΔCt method, normalizing the data to the expression of the reference genes.[12]

Conclusion

Triclopyr's efficacy as a synthetic auxin herbicide stems from its ability to effectively hijack the plant's natural auxin signaling pathway. By binding to the TIR1/AFB co-receptors, it triggers the degradation of Aux/IAA repressors, leading to the constitutive activation of ARF transcription factors. The subsequent overexpression of auxin-responsive genes, including those for ethylene and ABA biosynthesis, creates a state of hormonal chaos, resulting in uncontrolled growth and ultimately, plant death. The quantitative data on receptor binding, coupled with detailed knowledge of the signaling cascade and its physiological consequences, provides a robust framework for understanding Triclopyr's mode of action. This in-depth knowledge is crucial for the development of new herbicidal compounds, the management of herbicide resistance, and a deeper understanding of fundamental plant biology.

References

- 1. Triclopyr General Fact Sheet [npic.orst.edu]